![molecular formula C16H12F3N3O3S B4305185 4-acetyl-13-hydroxy-8-(trifluoromethyl)-11-thia-4,9,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13-pentaen-15-one](/img/structure/B4305185.png)
4-acetyl-13-hydroxy-8-(trifluoromethyl)-11-thia-4,9,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13-pentaen-15-one
Overview
Description
2-acetyl-8-hydroxy-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2’,3’:4,5]thieno[2,3-c]-2,6-naphthyridin-10(11H)-one is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, hydroxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-8-hydroxy-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2’,3’:4,5]thieno[2,3-c]-2,6-naphthyridin-10(11H)-one involves multiple steps, including the formation of the pyrido[2’,3’:4,5]thieno[2,3-c]-2,6-naphthyridin core and the introduction of the acetyl, hydroxy, and trifluoromethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-8-hydroxy-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2’,3’:4,5]thieno[2,3-c]-2,6-naphthyridin-10(11H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the acetyl group can produce an alcohol.
Scientific Research Applications
2-acetyl-8-hydroxy-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2’,3’:4,5]thieno[2,3-c]-2,6-naphthyridin-10(11H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-acetyl-8-hydroxy-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2’,3’:4,5]thieno[2,3-c]-2,6-naphthyridin-10(11H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2’,3’:4,5]thieno[2,3-c]-2,6-naphthyridin derivatives with different substituents, such as:
- 2-acetyl-8-hydroxy-5-methyl-1,2,3,4-tetrahydropyrido[2’,3’:4,5]thieno[2,3-c]-2,6-naphthyridin-10(11H)-one
- 2-acetyl-8-hydroxy-5-chloro-1,2,3,4-tetrahydropyrido[2’,3’:4,5]thieno[2,3-c]-2,6-naphthyridin-10(11H)-one
Uniqueness
The uniqueness of 2-acetyl-8-hydroxy-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2’,3’:4,5]thieno[2,3-c]-2,6-naphthyridin-10(11H)-one lies in its trifluoromethyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
4-acetyl-13-hydroxy-8-(trifluoromethyl)-11-thia-4,9,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13-pentaen-15-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3S/c1-6(23)22-3-2-7-8(5-22)11-12-13(9(24)4-10(25)20-12)26-15(11)21-14(7)16(17,18)19/h4H,2-3,5H2,1H3,(H2,20,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNJFRFDZVBOBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C3=C(N=C2C(F)(F)F)SC4=C3NC(=O)C=C4O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.